molecular formula C11H18N2OS B10844578 5-(4-Piperidyl)-4-propylisothiazol-3-ol

5-(4-Piperidyl)-4-propylisothiazol-3-ol

Cat. No.: B10844578
M. Wt: 226.34 g/mol
InChI Key: INIXNNKFVDXPBJ-UHFFFAOYSA-N
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Description

5-(4-piperidyl)-4-propylisothiazol-3-ol is a heterocyclic compound that features a piperidine ring and an isothiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and isothiazole moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-piperidyl)-4-propylisothiazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidylamine with a suitable isothiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts and reagents are carefully selected to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-piperidyl)-4-propylisothiazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-piperidyl)-4-propylisothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-piperidyl)-4-propylisothiazol-3-ol is unique due to the presence of both piperidine and isothiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

5-piperidin-4-yl-4-propyl-1,2-thiazol-3-one

InChI

InChI=1S/C11H18N2OS/c1-2-3-9-10(15-13-11(9)14)8-4-6-12-7-5-8/h8,12H,2-7H2,1H3,(H,13,14)

InChI Key

INIXNNKFVDXPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SNC1=O)C2CCNCC2

Origin of Product

United States

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